1-(Adamantan-1-YL)cyclopropan-1-amine
Description
Significance of Polycyclic Hydrocarbons in Advanced Organic Chemistry
Polycyclic hydrocarbons, particularly caged structures like adamantane (B196018), hold a special place in organic chemistry. Adamantane, the smallest unit of a diamond lattice, is a tricyclic hydrocarbon renowned for its exceptional thermal stability and rigidity. beilstein-journals.org Its C–H bonds at the bridgehead positions are notably strong, and the cage-like structure imparts significant steric bulk.
In the realm of medicinal chemistry, the adamantane moiety is often incorporated into drug candidates to enhance their lipophilicity, which can improve their ability to cross cell membranes, including the blood-brain barrier. beilstein-journals.org This lipophilic "bullet" can also provide a rigid scaffold for the precise three-dimensional arrangement of pharmacophoric groups, leading to improved binding affinity and selectivity for biological targets. beilstein-journals.org The steric hindrance provided by the adamantane cage can also protect adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of a drug. researchgate.net
Overview of Cyclopropylamine (B47189) Scaffolds in Contemporary Synthetic Research
Cyclopropylamines are a vital class of organic compounds that feature a nitrogen atom directly attached to a cyclopropane (B1198618) ring. The cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°. This strain results in the C-C bonds having a higher p-character than typical sp³-hybridized carbons, giving the ring some properties reminiscent of a double bond.
This unique electronic nature makes cyclopropylamines valuable synthetic intermediates, particularly in ring-opening and cycloaddition reactions. nih.gov In medicinal chemistry, the cyclopropylamine motif is present in a number of bioactive molecules. researchgate.net The rigid nature of the cyclopropane ring can serve to lock the conformation of a molecule, which can be advantageous for receptor binding. Furthermore, the electronic properties of the cyclopropyl (B3062369) group can influence the basicity and nucleophilicity of the attached amine. The synthesis of cyclopropylamines has been an area of intense research, with numerous methods developed to access these valuable building blocks. nih.gov
Integration of Adamantane and Cyclopropane Moieties: Unique Structural and Electronic Considerations
The fusion of an adamantane cage with a cyclopropylamine unit in 1-(Adamantan-1-yl)cyclopropan-1-amine creates a molecule with a unique set of structural and electronic properties. The direct attachment of the bulky adamantyl group to the quaternary carbon of the cyclopropane ring introduces significant steric congestion. This steric hindrance would be expected to influence the reactivity of the amine group and the adjacent cyclopropane ring.
From an electronic standpoint, the interaction between the electron-rich adamantane cage and the strained cyclopropane ring is of considerable interest. The adamantane group is known to be electron-donating through inductive effects. This donation of electron density could potentially influence the stability of the cyclopropane ring and the basicity of the amine. Computational studies on adamantane have explored how its electronic properties can be altered, and such principles would apply to its interaction with a cyclopropylamine moiety. acs.org
The rigid and well-defined three-dimensional structure of the adamantane cage, combined with the stereochemically constrained cyclopropane ring, results in a molecule with a highly defined spatial arrangement. This conformational rigidity is a desirable trait in drug design, as it can lead to more specific interactions with biological targets.
While specific research on this compound is limited, the properties of related structures provide valuable insights. For instance, spiro[cyclopropane-1,2'-adamantane]-2-amines have been investigated for their antiviral activities, suggesting that the combination of these two scaffolds can lead to biologically active molecules. nih.gov
Below are tables detailing the predicted physicochemical properties and spectroscopic data for this compound, based on computational models and typical values for related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.32 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 191.167399543 g/mol |
| Monoisotopic Mass | 191.167399543 g/mol |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 14 |
| Complexity | 227 |
Data sourced from PubChem CID 11159827.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Features |
|---|---|
| ¹H-NMR | Signals corresponding to the adamantyl protons (typically in the range of 1.5-2.1 ppm). Signals for the cyclopropyl protons (typically shielded, appearing upfield). A broad singlet for the amine protons. |
| ¹³C-NMR | Resonances for the adamantyl carbons (typically in the range of 28-40 ppm). Signals for the cyclopropyl carbons, including the quaternary carbon attached to the adamantyl group and the two CH₂ groups. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 191. Fragmentation patterns corresponding to the loss of the amine group and cleavage of the cyclopropane ring or adamantane cage. |
Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c14-13(1-2-13)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZBPBJYBOCXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C23CC4CC(C2)CC(C4)C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388095-21-4 | |
| Record name | 1-(adamantan-1-yl)cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Mechanisms
The reactivity of 1-(Adamantan-1-yl)cyclopropan-1-amine is dominated by the high ring strain of the cyclopropane (B1198618) moiety and the nucleophilic and basic character of the primary amine. These features allow for a range of transformations, including ring-opening reactions under various conditions and derivatization of the amine group.
Cyclopropane Ring-Opening Reactions
The three-membered cyclopropane ring is characterized by significant angle and torsional strain, making it susceptible to cleavage under conditions that would not affect larger cycloalkanes. The presence of the amino group, a strong electron-donating group, polarizes the C-C bonds of the ring, rendering the molecule analogous to a donor-acceptor cyclopropane and facilitating ring-opening.
While classic donor-acceptor cyclopropanes typically feature an electron-withdrawing group (e.g., ester, ketone) opposite the donor group, the inherent ring strain in this compound can be sufficient to promote reactions with strong nucleophiles, particularly upon activation. In such reactions, a nucleophile attacks one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond. The reaction is often catalyzed by a Lewis acid, which coordinates to the amine, enhancing the ring's electrophilicity. researchgate.net The outcome is a 1,3-bifunctionalized adamantane (B196018) derivative.
A general scheme for this process is the reaction with thiols or alcohols, which would proceed as follows:
Activation: A Lewis acid (LA) coordinates to the nitrogen atom.
Nucleophilic Attack: The nucleophile (Nu-H) attacks one of the methylene (B1212753) carbons of the cyclopropane ring.
Ring-Opening: The C-C bond cleaves, and the resulting carbanion is protonated upon workup, yielding the ring-opened product.
The bulky adamantyl group would likely exert significant steric hindrance, directing the nucleophilic attack to the less hindered carbon atoms of the cyclopropane ring.
In the presence of Brønsted acids, the primary amine is protonated to form an ammonium (B1175870) salt. researchgate.netresearchgate.net The strongly electron-withdrawing ammonium group significantly weakens the adjacent cyclopropane C-C bonds, making the ring highly susceptible to cleavage, even by weak nucleophiles. libretexts.orgkhanacademy.org
The mechanism is believed to proceed through a pathway with significant carbocationic character at the tertiary carbon, stabilized by the adamantyl group.
Protonation: The amine nitrogen is protonated by an acid (H-A), forming a cyclopropylammonium ion.
Ring-Opening: The C-C bond cleaves to relieve ring strain and form the most stable carbocation intermediate. The positive charge will reside on the carbon bearing the adamantyl group, which is a stable tertiary carbocation.
Nucleophilic Trapping: A nucleophile (e.g., the conjugate base of the acid, A⁻, or a solvent molecule) attacks the carbocation, yielding the final ring-opened product.
This pathway is analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the oxygen atom precedes nucleophilic attack. libretexts.orgkhanacademy.org The regioselectivity is driven by the formation of the most stable carbocation intermediate.
The strained C-C bonds of the cyclopropane ring can also be cleaved via radical mechanisms. nih.gov Radical ring-opening can be initiated by standard radical initiators (e.g., AIBN, dibenzoyl peroxide) or by photoredox catalysis. The process typically involves the formation of a cyclopropylcarbinyl radical, which rapidly rearranges to a more stable homoallylic radical.
This reactivity can be harnessed for polymerization. While cationic ring-opening polymerization has been reported for other adamantane derivatives like 1,3-dehydroadamantane, researchgate.net a radical pathway is also plausible for derivatives of this compound. For instance, a vinyl-substituted analogue could undergo radical ring-opening polymerization. researchgate.net The polymerization would proceed via a 1,5-addition mechanism, incorporating the opened cyclopropane unit into the polymer backbone.
Table 1: Plausible Radical Ring-Opening Polymerization
| Step | Description |
| Initiation | A radical initiator (R•) adds to the vinyl group of a substituted monomer, generating a cyclopropylcarbinyl radical. |
| Propagation | The cyclopropylcarbinyl radical undergoes rapid ring-opening to form a stabilized secondary radical. This radical then attacks another monomer unit, propagating the polymer chain. |
| Termination | Two growing radical chains combine or disproportionate to terminate the polymerization. |
The resulting polymer would feature adamantane and amine functionalities as pendant groups, potentially conferring unique properties such as high thermal stability and specific solubility characteristics.
The stereochemical outcome of cyclopropane ring-opening is highly dependent on the reaction mechanism. researchgate.net
Sₙ2-like Pathways: In nucleophilic ring-opening reactions that proceed through a concerted, Sₙ2-like mechanism, an inversion of stereochemistry is expected at the carbon atom undergoing nucleophilic attack.
Sₙ1-like Pathways: In acid-catalyzed reactions that proceed through a distinct carbocation intermediate, loss of stereochemical information is likely. libretexts.org Attack of the nucleophile on the planar carbocation can occur from either face, leading to a mixture of stereoisomers (racemization) if a new stereocenter is formed.
Radical Pathways: Radical reactions also typically proceed with a loss of stereocontrol at the radical center, leading to atactic polymers in polymerization applications unless chiral auxiliaries or catalysts are employed.
Table 2: Expected Stereochemical Outcomes in Ring-Opening Reactions
| Reaction Type | Mechanism | Key Intermediate | Expected Stereochemical Outcome |
| Nucleophilic Ring-Opening | Sₙ2-like | Pentacoordinate Transition State | Inversion of configuration |
| Acid-Catalyzed Ring-Opening | Sₙ1-like | Tertiary Carbocation | Racemization/Mixture of Diastereomers |
| Radical Ring-Opening | Radical Rearrangement | Planar Radical | Racemization/Atactic Polymer |
Control over stereochemistry is a significant challenge but could potentially be achieved through the use of chiral catalysts or reagents that favor a specific transition state geometry.
Reactions Involving the Primary Amine Functionality
The primary amine group in this compound is a versatile functional handle, allowing for a wide array of chemical modifications. These reactions typically leave the adamantane and cyclopropane moieties intact.
The lone pair of electrons on the nitrogen atom makes the primary amine both a potent nucleophile and a base. Standard derivatization reactions for primary amines are expected to proceed efficiently.
Acylation: The amine can be readily acylated by reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide derivatives. This is a common strategy for protecting the amine group or for introducing new functionalities. The Ritter reaction, where nitriles react with adamantane precursors under acidic conditions, is a well-established method for forming N-(Adamantan-1-yl) amides. researchgate.net
Condensation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and catalyzed by acid. The resulting imine can be subsequently reduced (reductive amination) to form a secondary amine.
Table 3: Common Derivatization Reactions of the Primary Amine
| Reaction Type | Reagent | Conditions | Product Type |
| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Amide |
| Acylation | Acid Anhydride ((RCO)₂O) | Base (e.g., Et₃N) | Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | Sulfonamide |
| Condensation | Aldehyde (R-CHO) | Acid Catalyst | Imine (Schiff Base) |
| Condensation | Ketone (R₂C=O) | Acid Catalyst | Imine (Schiff Base) |
| Alkylation | Alkyl Halide (R-X) | Base | Secondary/Tertiary Amine |
These derivatization reactions are fundamental in modifying the compound's properties, such as its solubility, basicity, and biological activity, by introducing a diverse range of substituents onto the nitrogen atom.
Nucleophilic Reactivity and Subsequent Transformations of the Amino Group
The primary amino group in this compound serves as a key reactive center, exhibiting characteristic nucleophilic properties. This reactivity is fundamental to a variety of subsequent chemical transformations, allowing for the synthesis of a diverse range of derivatives. The lone pair of electrons on the nitrogen atom enables it to attack electrophilic centers, initiating numerous functionalization reactions.
The nucleophilicity of the amino group facilitates reactions with various electrophiles. For example, it can react with perfluoroaromatic compounds to form N-adamantylanilines, which can be subsequently oxidized to stable aminoxyl radicals. nih.gov Another representative reaction is its interaction with quinones; 1-aminoadamantane reacts with 1,2-naphthoquinone-4-sulfonic acid salts to yield 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione. nih.gov The bulky adamantyl group in these products can introduce significant steric effects, influencing the molecular geometry and bond angles of the final compound. nih.gov
Furthermore, the amino group's nucleophilic character is demonstrated in substitution reactions with inorganic cyclic compounds. It can react with hexachlorocyclotriphosphazatriene and octachlorocyclotetraphosphazatetraene, displacing chlorine atoms to form mono- and bis-substituted aminocyclophosphazenes. researchgate.net These reactions underscore the versatility of the amino moiety in forming new carbon-nitrogen and nitrogen-phosphorus bonds.
Common transformations involving the primary amino group include:
Acylation: Reaction with acid chlorides or anhydrides to form corresponding amides.
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.
Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines.
These transformations are foundational in medicinal chemistry for modifying the structure of adamantane-containing compounds to alter their physicochemical properties. nih.gov
Adamantane Cage Modifications and Rearrangements
The adamantane cage, known for its rigidity and thermal stability, possesses strong tertiary (bridgehead) and secondary C(sp³)–H bonds that present a challenge for selective functionalization. researchgate.net However, recent advancements in catalysis have enabled the direct and selective conversion of these bonds into new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom (C-X) bonds.
C-C Bond Formation: A prominent strategy for C-C bond formation is the use of dual photoredox and hydrogen-atom transfer (HAT) catalysis. researchgate.net This method allows for the direct C–H alkylation of the adamantane scaffold with excellent chemoselectivity for the strong tertiary C–H bonds, even in the presence of other, weaker C–H bonds within the molecule. The reaction typically involves an iridium-based photocatalyst and a quinuclidine-based HAT catalyst, which work in concert to generate an adamantyl radical that subsequently adds to an electron-deficient olefin.
| Catalyst System | Alkene Partner | Product Yield | Reference |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Q-Cl | Phenyl vinyl sulfone | 91% | |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Q-Cl | 2-Vinylnaphthalene | 81% | |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Q-Cl | Methyl acrylate | 68% | |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Q-Cl | Acrylonitrile | 57% |
Table 1: Examples of Catalytic C-H Alkylation of Adamantane for C-C Bond Formation.
C-N and C-X Bond Formation: The functionalization of the adamantane skeleton to introduce nitrogen or other heteroatoms (X = halogen, oxygen) can be achieved through various catalytic methods. Metalloporphyrin-catalyzed reactions have been shown to be effective for introducing halide, azide, or oxygen-based functional groups. acs.org The selectivity between oxygenation and halogenation can be controlled by tuning the electronic properties of the manganese porphyrin catalyst. acs.org More electron-withdrawing porphyrin rings favor oxygenation, while less electron-withdrawing systems allow for the incorporation of non-oxygen functions like chlorine. acs.org
Direct halogenation of the adamantane cage can also be performed using phase-transfer catalysis (PTC). This method allows for the regioselective introduction of bromine or iodine at the bridgehead positions under relatively mild conditions. google.com For instance, adamantane can be iodinated using iodoform (B1672029) and solid sodium hydroxide (B78521) in a biphasic system. google.com
The rigid polycyclic structure of the adamantane cage is susceptible to skeletal rearrangements under specific, often acidic, reaction conditions. These transformations typically proceed through carbocationic intermediates and are driven by the release of ring strain, leading to ring expansion or contraction products. nih.gov
Ring Contraction: Adamantane derivatives can undergo ring contraction to yield noradamantane structures. One such method involves a triflic acid-promoted cascade reaction of N-methyl protected cyclic carbamates derived from hydroxy-substituted adamantanes. rsc.org This process consists of a decarboxylation followed by an intramolecular nucleophilic 1,2-alkyl shift. rsc.org
Ring Expansion: Conversely, intramolecular ring expansion reactions can convert adamantane frameworks into homoadamantane (B8616219) structures. For example, adamantan-2-one undergoes ring expansion under the conditions of the Beckmann or Schmidt rearrangements. rsc.org Similarly, certain ketoolefins containing the adamantane scaffold can undergo a series of Wagner–Meerwein and Meinwald rearrangements, ultimately leading to expanded cage structures. nih.gov
Intramolecular Cyclizations: The generation of reactive intermediates on the adamantane scaffold can also trigger intramolecular cyclizations. For instance, the reaction of noradamantyl carbaldehyde with anilines, followed by treatment with triflic acid, can initiate a sequence involving the formation of an iminium salt, a noradamantane-adamantane rearrangement to a 1-adamantyl cation, and a subsequent intramolecular Friedel-Crafts reaction to yield 1,2-annulated aza-heterocyclic adamantane derivatives. nih.gov These complex transformations highlight the intricate reactivity of the adamantane skeleton, allowing for the construction of novel polycyclic systems from simple precursors. nih.gov
Catalytic Approaches in Transformations of Cyclopropyl-Adamantyl Structures
Catalysis plays a pivotal role in the selective and efficient transformation of complex molecules like this compound. Various catalytic strategies have been developed to functionalize both the adamantane cage and the cyclopropyl group, as well as to facilitate reactions involving the amino moiety.
Catalysis for Adamantane Functionalization: As detailed in section 3.3.1, catalytic C-H functionalization is a powerful tool for modifying the adamantane skeleton. Dual photoredox and hydrogen-atom transfer (HAT) catalysis has emerged as a state-of-the-art method. The mechanism begins with the photoexcitation of a catalyst (e.g., an Iridium complex), which then oxidizes a HAT catalyst (e.g., a quinuclidine (B89598) derivative). The resulting radical cation is a potent hydrogen atom abstractor that selectively removes a hydrogen from a tertiary position on the adamantane cage. researchgate.net This generates an adamantyl radical, which can then engage in various C-C or C-heteroatom bond-forming reactions. The high selectivity of this system for the strong tertiary C-H bonds over other weaker bonds is a significant advantage for applications in complex molecule synthesis.
| Catalytic Approach | Target Bond | Key Features | Reference |
| Photoredox / HAT Catalysis | C(sp³)–H | High selectivity for tertiary C-H bonds; mild reaction conditions. | researchgate.net, |
| Metalloporphyrin Catalysis | C(sp³)–H | Functionalization with O, N₃, or halogen; selectivity tunable by catalyst electronics. | acs.org |
| Phase-Transfer Catalysis | C(sp³)–H | Regioselective halogenation at bridgehead positions. | google.com |
Table 2: Overview of Catalytic Approaches for Adamantane Functionalization.
Reactivity of the Cyclopropyl Group: The cyclopropyl group, while generally stable, can undergo ring-opening reactions under certain catalytic conditions. Cyclopropanes bearing an electron-accepting group can act as electrophiles and react with nucleophiles, often catalyzed by Lewis or Brønsted acids. nih.gov In the context of this compound, the presence of the adjacent amino group and the bulky adamantyl cage influences the reactivity of the cyclopropane ring. Catalytic systems, such as those employing transition metals like titanium or rhodium, can mediate rearrangements or additions involving the cyclopropyl moiety. For example, titanium catalysts can mediate the rearrangement of cyclopropyl imines. acs.org
Catalysis Involving the Amino Group: Catalytic methods are also crucial for transformations involving the amino group. For instance, the synthesis of chiral propargylic amines substituted with a cyclopropyl group can be achieved through the catalytic enantioselective addition of cyclopropylacetylene (B33242) to imines, which can be generated in situ from related precursors. nih.gov Chiral BINOL-type zinc complexes have been shown to effectively catalyze such reactions, providing products with good yields and enantioselectivities. nih.gov While this example illustrates the synthesis rather than the transformation of the target molecule, it highlights the types of catalytic systems applicable to structures containing both cyclopropyl and amino functionalities.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For 1-(adamantan-1-yl)cyclopropan-1-amine, a suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) techniques, would be employed for a thorough structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the adamantyl cage, the cyclopropyl (B3062369) ring, and the amine group. The adamantyl group's high symmetry results in characteristic, often overlapping, signals for its methine (-CH) and methylene (B1212753) (-CH₂) protons. Typically, the bridgehead protons appear as a broad singlet, while the methylene protons present as more complex multiplets. The protons of the cyclopropyl ring are anticipated to appear in the upfield region of the spectrum, displaying characteristic geminal and vicinal coupling patterns. The amine protons' chemical shift can vary depending on the solvent and concentration and may appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information on the number of unique carbon environments. The adamantyl cage is expected to show four distinct signals corresponding to the quaternary carbon attached to the cyclopropyl ring, the methine carbons, and two sets of methylene carbons. The cyclopropyl ring will exhibit signals for the quaternary carbon and the two equivalent methylene carbons.
2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to establish through-bond and through-space correlations, a series of 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the intricate multiplets of the adamantyl and cyclopropyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity between the adamantyl cage and the cyclopropylamine (B47189) moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information on the spatial proximity of protons, which can be used to confirm the conformation of the molecule.
| Predicted NMR Data for this compound | ||
|---|---|---|
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | ~0.5 - 1.0 | Cyclopropyl -CH₂ protons (multiplets) |
| ¹H | ~1.5 - 2.1 | Adamantyl -CH and -CH₂ protons (overlapping multiplets) |
| ¹H | Variable | Amine -NH₂ proton (broad singlet) |
| ¹³C | ~15 - 25 | Cyclopropyl -CH₂ carbons |
| ¹³C | ~30 - 35 | Cyclopropyl quaternary carbon |
| ¹³C | ~28 - 45 | Adamantyl -CH and -CH₂ carbons |
| ¹³C | ~50 - 60 | Adamantyl quaternary carbon |
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group and Conformation Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. chemicalbook.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the adamantyl and cyclopropyl groups are expected in the 2850-3000 cm⁻¹ range. The spectrum would also feature characteristic CH₂ scissoring, twisting, and wagging vibrations for both the adamantyl and cyclopropyl moieties in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to IR spectroscopy. researchgate.net The C-C bond vibrations of the adamantyl cage and the cyclopropyl ring are expected to give rise to strong signals in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent. The combination of IR and Raman data allows for a more complete vibrational assignment.
| Predicted Vibrational Spectroscopy Data for this compound | ||
|---|---|---|
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | IR |
| C-H Stretch (Adamantyl & Cyclopropyl) | 2850 - 3000 | IR, Raman |
| N-H Bend | 1590 - 1650 | IR |
| CH₂ Scissoring | ~1450 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR |
| Adamantyl Cage Vibrations | 700 - 1200 | IR, Raman |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₂₁N, the expected monoisotopic mass is approximately 191.1674 Da.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A prominent fragmentation pathway for adamantane (B196018) derivatives is the formation of the stable adamantyl cation (C₁₀H₁₅⁺) at m/z 135. For aliphatic amines, α-cleavage is a common fragmentation route. In this case, cleavage of the bond between the cyclopropyl ring and the adamantyl group could lead to the formation of the adamantyl cation. Another possibility is the loss of a hydrogen atom from the molecular ion. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of their elemental compositions.
| Predicted Mass Spectrometry Data for this compound | |
|---|---|
| m/z | Predicted Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 190 | [M-H]⁺ |
| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
A single-crystal X-ray diffraction experiment would involve growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. The resulting crystal structure would reveal the exact geometry of the adamantyl cage and the cyclopropyl ring, as well as the orientation of the amine group relative to the rest of the molecule. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group, that govern the solid-state assembly of the molecules. While a crystal structure for the title compound is not publicly available, the technique has been widely applied to other adamantane derivatives, confirming its utility for such rigid cage-like structures.
Computational and Theoretical Investigations
Quantum Chemical Calculation Methodologies
(e.g., Density Functional Theory (DFT) with specific functionals and basis sets, Hartree-Fock)
No specific studies utilizing these methodologies for 1-(Adamantan-1-yl)cyclopropan-1-amine were found.
Electronic Structure Analysis
(e.g., Frontier Molecular Orbital (FMO) Theory including HOMO-LUMO, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) Analysis)
No specific electronic structure analyses for this compound were found.
Mechanistic Studies of Reaction Pathways and Transition States
No specific mechanistic studies for this compound were found.
Conformational Analysis and Molecular Dynamics Simulations
No specific conformational analyses or molecular dynamics simulations for this compound were found.
Prediction of Reactivity and Selectivity in Chemical Transformations
No specific studies on the prediction of reactivity and selectivity for this compound were found.
Research Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Molecular Architectures
The adamantane (B196018) skeleton is frequently utilized as a building block in the synthesis of complex molecules due to its inherent rigidity, high lipophilicity, and three-dimensional structure. nih.gov These properties are valuable in drug design and supramolecular chemistry, where precise control over molecular shape and solubility is crucial. nih.gov The incorporation of the adamantane moiety can enhance the thermal stability and processability of organic materials. usm.edu
The cyclopropylamine (B47189) unit, on the other hand, is a versatile functional group in organic synthesis. The strained three-membered ring can undergo various ring-opening reactions, providing access to diverse molecular scaffolds. nih.gov Furthermore, the amino group serves as a key handle for a wide range of chemical transformations.
While direct examples of the use of 1-(adamantan-1-yl)cyclopropan-1-amine in the total synthesis of complex natural products or pharmaceuticals are not extensively documented, its constituent parts suggest significant potential. The combination of the bulky adamantyl group and the reactive cyclopropylamine offers a unique synthon for creating molecules with specific steric and electronic properties. For instance, the adamantyl group can act as a "lipophilic bullet," improving the pharmacokinetic properties of a drug candidate, while the cyclopropylamine portion can be used to introduce specific conformational constraints or to participate in key bond-forming reactions. nih.gov
Below is a table summarizing the properties of the adamantane and cyclopropylamine moieties that make them valuable as synthetic building blocks.
| Moiety | Key Properties | Potential Applications in Complex Molecule Synthesis |
| Adamantane | Rigidity, bulkiness, lipophilicity, thermal stability | Introduction of steric bulk, enhancement of solubility in nonpolar media, improvement of thermal properties, use as a scaffold for tetrahedral geometries. |
| Cyclopropylamine | Strained ring system, nucleophilic amino group, unique stereochemistry | Ring-opening reactions to form linear or larger cyclic structures, participation in C-N bond formation, introduction of conformational rigidity. |
Development of Novel Organocatalysts and Ligands Utilizing the Adamantane Scaffold
The adamantane framework has been instrumental in the design of highly effective organocatalysts and ligands for metal-catalyzed reactions. Its steric bulk is a key feature, influencing the selectivity and activity of catalytic systems. sinocompound.com Adamantyl-containing phosphine (B1218219) ligands, for instance, have demonstrated significant utility in challenging cross-coupling reactions. sinocompound.com
A notable development in this area is the use of an adamantyl-substituted ylide-functionalized phosphine (YPhos) ligand, adYPhos, in the palladium-catalyzed monoarylation of cyclopropylamine. chemrxiv.org This protocol allows for the efficient coupling of a variety of (hetero)aryl chlorides at room temperature, which is a significant advancement for amination reactions with traditionally difficult substrates. chemrxiv.org The success of this adamantyl-containing ligand highlights the potential for designing catalysts where the steric and electronic properties of the adamantane group are finely tuned to control reactivity.
While this compound itself has not been reported as a direct precursor for a catalyst or ligand, its structure suggests several possibilities. The amino group could be functionalized to create a range of chiral or achiral ligands. The combination of the bulky adamantane and the proximal cyclopropane (B1198618) ring could create a unique steric environment around a metal center, potentially leading to novel reactivity and selectivity in catalysis.
The following table outlines potential catalyst and ligand designs incorporating the this compound scaffold.
| Catalyst/Ligand Type | Potential Design Feature | Potential Application |
| Chiral Diamine Ligands | Derivatization of the amine to form a bidentate ligand | Asymmetric synthesis, such as asymmetric hydrogenation or Michael additions. |
| Phosphine Ligands | Functionalization of the adamantane or cyclopropane ring with phosphine groups | Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. |
| N-Heterocyclic Carbene (NHC) Precursors | Conversion of the amine into an imidazolium (B1220033) salt | Organocatalysis and metal-catalyzed reactions. |
Integration into Advanced Materials and Polymers Research
The incorporation of the adamantane moiety into polymers is a well-established strategy for enhancing their material properties. The rigidity and bulkiness of the adamantane cage can significantly increase the glass transition temperature (Tg), thermal stability, and solubility of polymers. usm.edu Adamantane-containing polymers have been explored for a variety of applications, including high-performance plastics and materials for microelectronics. usm.edu
For example, adamantane-functionalized poly(2-oxazoline)s have been synthesized and shown to exhibit tunable lower critical solution temperature (LCST) behavior. nih.govmdpi.com This thermoresponsive property is of great interest for applications in drug delivery and smart materials. youtube.com The adamantane groups can form inclusion complexes with cyclodextrins, providing a mechanism for supramolecular assembly and stimuli-responsive behavior. nih.govmdpi.com
Although the direct polymerization or incorporation of this compound into a polymer backbone has not been specifically detailed in the literature, its structure offers intriguing possibilities for materials design. The amine functionality provides a reactive site for grafting the molecule onto existing polymer chains or for use as a monomer in polymerization reactions. The presence of both the bulky adamantane and the compact cyclopropane could lead to polymers with unique morphologies and properties.
The table below summarizes the potential effects of incorporating this compound into polymer structures.
| Polymer Property | Expected Influence of this compound | Potential Application |
| Glass Transition Temperature (Tg) | Increase due to the rigidity of the adamantane and cyclopropane units. | High-temperature resistant materials. |
| Thermal Stability | Enhancement due to the stable adamantane cage. | Advanced composites and coatings. |
| Solubility | Increased solubility in organic solvents due to the lipophilic adamantane group. | Improved processability of polymers. |
| Mechanical Properties | Potential for increased stiffness and hardness. | Engineering plastics and structural materials. |
| Adhesion | The amine group could promote adhesion to various substrates. | Adhesives and surface coatings. |
Exploration of Structure-Reactivity Relationships in Novel Chemical Reactions
Understanding the relationship between a molecule's structure and its reactivity is fundamental to the development of new chemical transformations. The unique combination of a sterically demanding adamantyl group and a strained cyclopropyl (B3062369) ring in this compound makes it an interesting substrate for studying these relationships.
The adamantane group is known to influence reaction rates and selectivities through steric hindrance. researchgate.net In contrast, the cyclopropyl group can participate in a variety of reactions driven by the release of ring strain. The interplay between these two distinct structural features could lead to novel and selective chemical reactivity.
For instance, reactions involving the amino group would be influenced by the steric bulk of the adjacent adamantane, potentially leading to high selectivity for certain products. Ring-opening reactions of the cyclopropane ring could be affected by the electronic properties of the adamantyl substituent.
While specific studies on the structure-reactivity of this compound are not yet prevalent, research on related adamantane derivatives provides some insights. For example, the functionalization of adamantanes at the bridgehead positions is a well-studied area, and the principles learned from these studies could be applied to understand the reactivity of the adamantane core in this specific molecule. chemrxiv.org
The following table outlines potential areas of investigation for the structure-reactivity relationships of this compound.
| Reaction Type | Potential Research Focus | Expected Outcome |
| N-Functionalization | Influence of the adamantyl group on the nucleophilicity and basicity of the amine. | Selective N-alkylation, N-arylation, or acylation reactions. |
| Cyclopropane Ring Opening | Effect of the adamantyl group on the regioselectivity and stereoselectivity of ring-opening reactions. | Access to novel adamantane-containing acyclic or larger ring structures. |
| Oxidative C-H Functionalization | Selective functionalization of the adamantane cage in the presence of the cyclopropylamine moiety. | Development of new methods for the synthesis of complex adamantane derivatives. |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Routes for Adamantane-Cyclopropylamine Conjugates
The growing emphasis on environmentally responsible chemistry is driving research towards the development of sustainable synthetic methods. For complex molecules like adamantane-cyclopropylamine conjugates, this involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Future research in this area is expected to focus on several key strategies.
One promising avenue is the application of catalysis to improve atom economy. Traditional multi-step syntheses often generate significant waste. Catalytic approaches, such as those using boric acid for amide bond formation which generate water as the only byproduct, offer a greener alternative. walisongo.ac.id The development of novel catalysts for C-H functionalization could also provide more direct and efficient routes to adamantane (B196018) derivatives, bypassing the need for pre-functionalized starting materials. researchgate.net
Another trend is the adoption of alternative energy sources to drive reactions. Ultrasound-mediated and microwave-assisted syntheses have been shown to enhance reaction rates and yields, often under solvent-free conditions, thereby reducing both energy consumption and the use of volatile organic compounds. nih.gov Exploring these techniques for the key bond-forming steps in the synthesis of 1-(adamantan-1-yl)cyclopropan-1-amine could lead to more efficient and eco-friendly processes.
The principles of green chemistry can be systematically applied to evaluate and compare different synthetic routes. Metrics such as atom economy, process mass intensity (PMI), and the EcoScale provide a quantitative assessment of a reaction's environmental impact. walisongo.ac.id Future synthetic design for adamantane-cyclopropylamine derivatives will likely incorporate these metrics from the outset.
Table 1: Key Principles of Green Chemistry for Future Synthesis
| Principle | Application to Adamantane-Cyclopropylamine Synthesis |
| Catalysis | Development of catalysts for direct C-H activation on the adamantane core or for the cyclopropanation step. |
| Atom Economy | Designing routes that incorporate the maximum number of atoms from reactants into the final product, avoiding protecting groups. |
| Safer Solvents & Reagents | Replacing hazardous solvents and reagents with greener alternatives, such as water or ionic liquids, where feasible. |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy inputs compared to conventional heating. nih.gov |
| Waste Prevention | Optimizing reactions to minimize byproducts and developing one-pot procedures to reduce purification steps. nih.gov |
Advancements in Highly Stereoselective and Enantioselective Transformations
The adamantane and cyclopropane (B1198618) moieties can both serve as chiral scaffolds. Introducing stereocenters in a controlled manner is crucial, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. Future research will undoubtedly focus on refining and discovering new methods for the stereoselective synthesis of this compound and its derivatives.
Significant progress has been made in the enantioselective synthesis of cyclopropylamines through methods like metal-catalyzed reactions of diazo compounds and Michael-initiated ring closures. nih.gov Applying these advanced cyclopropanation techniques to adamantane-containing olefins could yield enantiomerically enriched products. The development of chiral catalysts tailored for the sterically demanding adamantyl group will be a key challenge and a significant area of investigation.
Furthermore, the adamantane skeleton itself can be chiral if appropriately substituted, for instance, across the 1 and 2 positions. nih.gov Methodologies that construct the adamantane framework in a stereocontrolled manner or that achieve directed C-H functionalization on a pre-existing adamantane core could open pathways to novel chiral derivatives. nih.gov Research into chiral adamantane derivatives has already demonstrated their potential in applications like enantioselective catalysis. nih.gov
Table 2: Strategies for Stereochemical Control
| Transformation | Description | Potential Impact |
| Asymmetric Cyclopropanation | The use of chiral catalysts (e.g., based on rhodium or copper) to introduce the cyclopropane ring with high enantioselectivity. researchgate.net | Direct synthesis of specific enantiomers of this compound. |
| Chiral Resolution | Separation of a racemic mixture of the final compound or a key intermediate using chiral chromatography or diastereomeric salt formation. | Access to enantiomerically pure compounds for biological evaluation. |
| Directed C-H Functionalization | Employing directing groups to achieve stereoselective functionalization at secondary positions of the adamantane cage. | Creation of new chiral centers on the adamantane scaffold itself. nih.gov |
| Rearrangement Reactions | Utilizing stereospecific rearrangements, such as the protoadamantane-adamantane rearrangement, to construct the chiral adamantane core. nih.gov | Access to complex, densely functionalized chiral adamantane structures. |
Innovative Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry and machine learning are rapidly transforming chemical research from a descriptive to a predictive science. rsc.org These tools are becoming indispensable for designing novel molecules, predicting their properties, and optimizing synthetic pathways. For adamantane-cyclopropylamine derivatives, computational modeling offers several exciting future directions.
Molecular docking studies, which predict the binding orientation of a molecule to a target protein, are already used to guide the design of adamantane-based drugs. nih.gov Future advancements will involve more sophisticated in silico analysis, such as molecular mechanics and free energy calculations, to more accurately predict the binding affinity and efficacy of new derivatives before they are synthesized. figshare.com This can significantly accelerate the drug discovery process by prioritizing the most promising candidates.
Beyond predicting biological activity, machine learning models are being developed to predict the outcomes of chemical reactions. rsc.orgneurips.cc By training on large datasets of known reactions, these models can help chemists identify the optimal conditions (catalyst, solvent, temperature) for a desired transformation or even suggest entirely new synthetic routes. This "predictive chemistry" approach could be invaluable for tackling the synthetic challenges posed by the unique steric and electronic properties of adamantane-cyclopropylamine conjugates. rsc.org
Key areas for computational focus include:
ADMET Prediction: Early-stage computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify drug candidates with favorable pharmacokinetic profiles. nih.gov
Quantum Mechanics (QM) Simulations: Elucidating reaction mechanisms, transition states, and the origins of stereoselectivity in key synthetic steps.
De Novo Design: Using algorithms to design novel adamantane-cyclopropylamine derivatives tailored to bind to a specific biological target with high affinity and selectivity.
Exploration of Unprecedented Reactivity Profiles and Novel Chemical Spaces
The fusion of the bulky, rigid adamantane scaffold with the strained, electronically unique cyclopropylamine (B47189) group creates a molecule with potential for novel and unexplored reactivity. The adamantane cage is known for its high C-H bond strengths, making selective functionalization a challenge. researchgate.net Conversely, the cyclopropylamine moiety is a versatile synthetic intermediate, prone to ring-opening and cycloaddition reactions. nih.gov The interplay between these two distinct components could lead to unprecedented chemical transformations.
Future research could explore the adamantane cage as a "steric director" that influences the reactivity of the adjacent cyclopropylamine. The bulk of the adamantyl group might favor certain reaction pathways or stabilize reactive intermediates in unusual ways. Conversely, the electronic properties of the cyclopropylamine could be used to activate the typically inert C-H bonds on the adamantane nucleus via intramolecular pathways.
Exploring the reactivity of this conjugate under various conditions (e.g., photoredox catalysis, transition metal catalysis, radical reactions) could unlock new chemical spaces. researchgate.net For example, ring-expansion or rearrangement reactions could lead to entirely new polycyclic nitrogen-containing scaffolds that are currently inaccessible. The unique three-dimensional shape imparted by the adamantane group could also be exploited in supramolecular chemistry and materials science, where it can act as a rigid building block for constructing larger, well-defined architectures. rsc.orgsemanticscholar.org
Q & A
Q. What are the common synthetic routes for 1-(Adamantan-1-yl)cyclopropan-1-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling adamantane derivatives with cyclopropane precursors. Key approaches include:
- Acylation/alkylation reactions : Reacting 1-bromoadamantane with cyclopropane-containing intermediates (e.g., cyclopropanamine derivatives) using catalysts like palladium or aluminum bromide .
- Reductive amination : Sodium borohydride (NaBH₄) in ethanol reduces imine intermediates formed from adamantane carbonyl compounds and cyclopropylamine .
Q. Optimization Strategies :
- Temperature control : Low temperatures (-10°C to 0°C) minimize side reactions in acylation steps .
- Catalyst selection : Aluminum bromide enhances yield in adamantane functionalization (83% yield reported in similar systems) .
- Solvent systems : Dichloromethane or ethanol improves solubility of hydrophobic adamantane intermediates .
Q. Table 1: Example Reaction Conditions
| Step | Reactants | Catalyst | Temp. | Yield |
|---|---|---|---|---|
| 1 | 1-Bromoadamantane + Cyclopropanamine | AlBr₃ | -10°C | 83% |
| 2 | Adamantan-1-yl ketone + NH₂-cyclopropane | Pd/C | 25°C | 68% |
Q. How is the molecular structure of this compound characterized using X-ray crystallography?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed at 90–293 K to resolve the adamantane-cyclopropane hybrid structure. Orthorhombic systems (e.g., space group Pna2₁) are common for rigid adamantane derivatives .
- Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is used for structure determination. Hydrogen bonding networks (e.g., N–H⋯O interactions) are analyzed to confirm amine group placement .
- Key Parameters :
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-311++(d,p) calculations model electron density distribution. The adamantane moiety’s electron-withdrawing effect stabilizes transition states in nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in dichloromethane) to predict reaction pathways. Cyclopropane ring strain (~27 kcal/mol) increases susceptibility to ring-opening reactions .
- Case Study : For similar compounds, MD simulations showed 70% accuracy in predicting regioselectivity compared to experimental data .
Q. What strategies resolve contradictions in bioactivity data across studies on adamantane-cyclopropane hybrids?
Methodological Answer:
- Comparative Assays : Use standardized cell lines (e.g., MCF-7 for antitumor studies) and controls (e.g., cisplatin) to normalize bioactivity measurements. For example, IC₅₀ values <10 µM in breast cancer models indicate potent activity .
- Data Triangulation : Cross-reference crystallographic data (e.g., hydrogen bonding patterns ) with molecular docking results to validate target interactions (e.g., serotonin receptors ).
- Meta-Analysis : Reassess conflicting results (e.g., antiviral vs. anti-inflammatory outcomes) by adjusting experimental variables (e.g., viral load thresholds or cytokine assay protocols) .
Q. Table 2: Bioactivity Comparison of Adamantane-Cyclopropane Derivatives
| Study | Target | Key Finding | Confounding Factor |
|---|---|---|---|
| A (2020) | Influenza virus | 70% viral load reduction | Variable MOI (multiplicity of infection) |
| B (2021) | MCF-7 cells | IC₅₀ = 8.5 µM | Serum concentration in media |
| C (2022) | TNF-α inhibition | 40% reduction | Cell passage number |
Q. How does the cyclopropane ring influence the stability and pharmacokinetics of this compound?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C, 75% RH) show cyclopropane ring-opening occurs at pH <3, forming linear alkenes. Adamantane’s rigidity mitigates hydrolysis in neutral conditions .
- PK Modeling :
- LogP : Calculated ~3.1 (high lipophilicity) due to adamantane, requiring formulation with cyclodextrins for aqueous solubility .
- Half-life : In rat models, t₁/₂ = 6.2 hours, with cyclopropane metabolites excreted renally .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Methodological Answer:
- Challenges :
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
